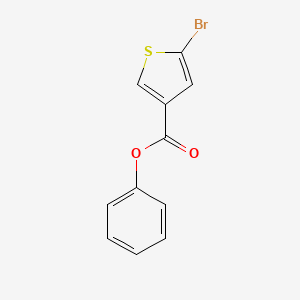

Phenyl 5-bromothiophene-3-carboxylate

Beschreibung

Phenyl 5-bromothiophene-3-carboxylate is a brominated thiophene derivative with a phenyl ester group at the 3-position and a bromine substituent at the 5-position of the thiophene ring. This compound belongs to a class of heterocyclic aromatic molecules widely used in organic synthesis, pharmaceuticals, and materials science due to their electronic properties and reactivity.

Eigenschaften

Molekularformel |

C11H7BrO2S |

|---|---|

Molekulargewicht |

283.14 g/mol |

IUPAC-Name |

phenyl 5-bromothiophene-3-carboxylate |

InChI |

InChI=1S/C11H7BrO2S/c12-10-6-8(7-15-10)11(13)14-9-4-2-1-3-5-9/h1-7H |

InChI-Schlüssel |

KSUPOQXLCHINQX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)OC(=O)C2=CSC(=C2)Br |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The following table summarizes key structural features and similarity scores of phenyl 5-bromothiophene-3-carboxylate and its closest analogs:

| Compound Name | CAS Number | Substituents | Ester Group | Molecular Weight (g/mol) | Similarity Score |

|---|---|---|---|---|---|

| Phenyl 5-bromothiophene-3-carboxylate | Not provided | Br at C5, COOPh at C3 | Phenyl | ~271.15 | Reference compound |

| Methyl 5-bromothiophene-3-carboxylate | 88770-19-8 | Br at C5, COOMe at C3 | Methyl | ~221.06 | 0.92 |

| Ethyl 5-bromothiophene-3-carboxylate | 170355-38-1 | Br at C5, COOEt at C3 | Ethyl | ~235.10 | 0.95 |

| Methyl 2-bromothiophene-3-carboxylate | 76360-43-5 | Br at C2, COOMe at C3 | Methyl | ~221.06 | 0.97 |

| Methyl 2,5-dibromothiophene-3-carboxylate | 89280-91-1 | Br at C2 and C5, COOMe at C3 | Methyl | ~299.97 | 0.93 |

Notes:

- Substituent positions significantly influence electronic properties. Bromine at C5 (as in the target compound) directs electrophilic substitution to the C2 or C4 positions, whereas bromine at C2 alters reactivity patterns .

- Ester groups : Phenyl esters (COOPh) increase steric bulk and reduce volatility compared to methyl (COOMe) or ethyl (COOEt) esters, affecting solubility and synthetic utility .

- Dibrominated analogs (e.g., methyl 2,5-dibromothiophene-3-carboxylate) exhibit higher molecular weights and enhanced halogen-mediated reactivity, suitable for cross-coupling reactions .

Physicochemical Properties

- Molecular Weight : Phenyl 5-bromothiophene-3-carboxylate has a higher molecular weight (~271.15 g/mol) than methyl/ethyl analogs due to the phenyl group.

- Exact Mass : Ethyl 5-bromothiophene-3-carboxylate (CAS 170355-38-1) has an exact mass of 233.9621, closely matching its calculated molecular weight .

- Stability : Phenyl esters are less prone to hydrolysis under basic conditions compared to methyl or ethyl esters, enhancing their utility in prolonged reactions .

Research Findings and Key Distinctions

Spectrophotometric Analysis

For instance:

- Bromothiophene derivatives exhibit strong UV-Vis absorption due to conjugated π-systems, with absorption maxima influenced by substituent positions .

- Ethyl 5-bromothiophene-3-carboxylate’s exact mass (233.9621) allows precise identification via mass spectrometry, a critical advantage in analytical workflows .

Stability and Reactivity Trends

- Electrophilic Substitution : Bromine at C5 (as in the target compound) deactivates the thiophene ring toward electrophilic attack but directs incoming groups to C2 or C4. In contrast, C2-brominated analogs show altered regioselectivity .

- Ester Hydrolysis : Phenyl esters resist hydrolysis better than methyl/ethyl esters, making them preferable in aqueous reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.